2-Ethynylpyridine-3-carbonitrile
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Overview
Description
2-Ethynylpyridine-3-carbonitrile is an organic compound with the molecular formula C8H4N2. It is a derivative of pyridine, featuring an ethynyl group at the second position and a carbonitrile group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynylpyridine-3-carbonitrile typically involves the reaction of 2-ethynylpyridine with cyanogen bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Ethynylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of pyridine-3-carboxylic acid derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonitrile group to an amine group, resulting in the formation of 2-ethynylpyridine-3-amine.
Substitution: Nucleophilic substitution reactions can occur at the ethynyl group, where nucleophiles such as amines or thiols replace the ethynyl group, forming various substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Pyridine-3-carboxylic acid derivatives.
Reduction: 2-Ethynylpyridine-3-amine.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Ethynylpyridine-3-carbonitrile has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties, such as conductive polymers and light-emitting diodes.
Medicinal Chemistry: Researchers explore its potential as a precursor for the synthesis of biologically active compounds with antimicrobial, anticancer, and anti-inflammatory properties
Mechanism of Action
The mechanism of action of 2-Ethynylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The ethynyl and carbonitrile groups play a crucial role in binding to the active sites of target proteins, leading to the desired therapeutic effects .
Comparison with Similar Compounds
2-Ethynylpyridine: Lacks the carbonitrile group, making it less versatile in certain chemical reactions.
3-Ethynylpyridine: The ethynyl group is positioned differently, affecting its reactivity and applications.
2-Cyanopyridine: Contains a carbonitrile group but lacks the ethynyl group, leading to different chemical properties and uses.
Uniqueness: 2-Ethynylpyridine-3-carbonitrile is unique due to the presence of both ethynyl and carbonitrile groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of applications compared to its similar compounds .
Properties
IUPAC Name |
2-ethynylpyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2/c1-2-8-7(6-9)4-3-5-10-8/h1,3-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUNLKWJKLXKJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC=N1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564348 |
Source
|
Record name | 2-Ethynylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132898-81-8 |
Source
|
Record name | 2-Ethynylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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